molecular formula C15H20F2N2O3S B2551964 1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine CAS No. 2034309-68-5

1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Cat. No.: B2551964
CAS No.: 2034309-68-5
M. Wt: 346.39
InChI Key: CYKRRBRKRQEYHA-UHFFFAOYSA-N
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Description

1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a chemical compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This compound features a combination of azetidine and piperidine rings, which are known for their significance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Difluorophenylsulfonyl Group: The difluorophenylsulfonyl group is introduced via a sulfonylation reaction using a reagent like 2,6-difluorobenzenesulfonyl chloride.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a dihaloalkane or an amino alcohol.

    Methoxylation: The methoxy group is introduced via a methylation reaction using a reagent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

    Interacting with Receptors: It can interact with specific receptors on the surface of cells, modulating their activity and affecting cellular signaling pathways.

    Disrupting Cellular Processes: The compound can disrupt various cellular processes, including DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine can be compared with other similar compounds, such as:

    1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole: This compound features a triazole ring instead of a piperidine ring, which may result in different biological activities and applications.

    N-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine: This compound features a pyrimidine ring, which may result in different interactions with molecular targets and pathways.

    5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: This compound features an oxadiazole ring, which may result in different chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of azetidine and piperidine rings, along with the presence of the difluorophenylsulfonyl and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c1-22-12-5-7-18(8-6-12)11-9-19(10-11)23(20,21)15-13(16)3-2-4-14(15)17/h2-4,11-12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKRRBRKRQEYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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